molecular formula C25H20N2O3S B4656990 N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide

N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B4656990
M. Wt: 428.5 g/mol
InChI Key: HIDXZLMOXHHXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide, commonly known as BIS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 463.58 g/mol.

Mechanism of Action

The mechanism of action of BIS is not fully understood, but it is believed to exert its biological activity through the inhibition of various enzymes and proteins. BIS has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, BIS has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a critical role in cell signaling pathways.
Biochemical and Physiological Effects:
BIS has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BIS has also been shown to inhibit the migration and invasion of cancer cells. In addition, BIS has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

BIS has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, BIS has some limitations, including its relatively high cost and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on BIS. One area of research is the development of BIS-based drugs for the treatment of cancer and viral infections. Another area of research is the synthesis of novel polymers and materials based on BIS. In addition, further studies are needed to fully understand the mechanism of action of BIS and its potential applications in various fields.

Scientific Research Applications

BIS has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, BIS has been shown to possess anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. In addition, BIS has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In material science, BIS has been used as a building block for the synthesis of novel polymers and materials. In environmental science, BIS has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-25(26-24-14-8-7-13-23(24)19-9-3-1-4-10-19)20-15-17-21(18-16-20)27-31(29,30)22-11-5-2-6-12-22/h1-18,27H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDXZLMOXHHXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-4-[(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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